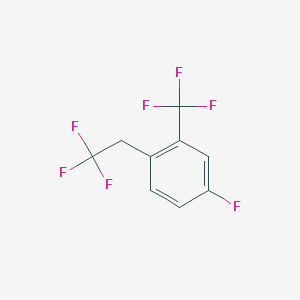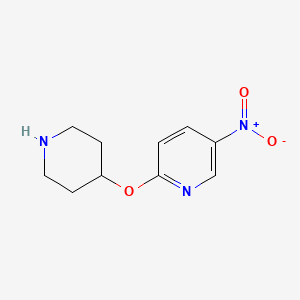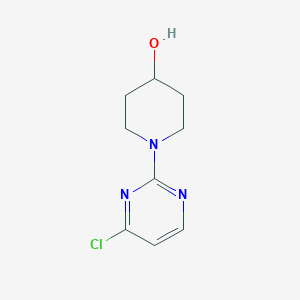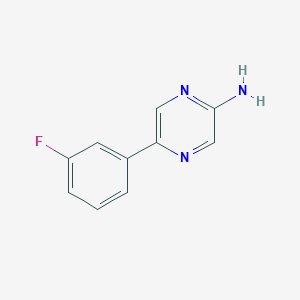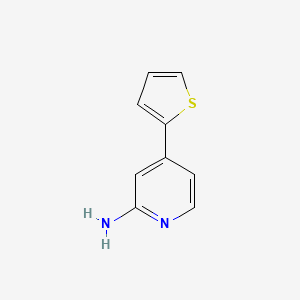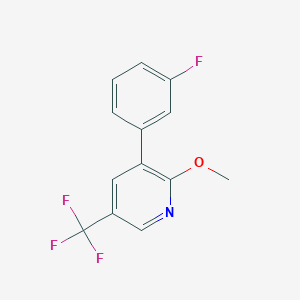
Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate and related compounds have been a focus in the synthesis of various pyridine derivatives. Kiss et al. (2008) developed novel routes to synthesize 2-trifluoromethyl-nicotinic acid derivatives, utilizing these compounds as key intermediates in the manufacture of COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).
- Bonacorso et al. (2014) described an efficient approach for synthesizing a new series of pyrazolyl-nicotinic acids, methyl esters, and oxadiazolyl-pyrazolyl-pyridine tricyclic scaffold derivatives from 6-hydrazinylnicotinic acid hydrazide hydrate (Bonacorso et al., 2014).
Biological Applications and Studies
- Wojciechowska-Nowak et al. (2011) conducted a study on the synthesis, spectral characteristics, and structures of thioanalogues of N-1-methylanabasine and nicotine, which provides insights into the structural and chemical behavior of similar pyridine compounds (Wojciechowska-Nowak et al., 2011).
- Tamaddon and Azadi (2018) explored the use of nicotinum methane sulfonate, a derivative of pyridine, as a bi-functional catalyst in the synthesis of 2-amino-3-cyanopyridines, demonstrating the compound's catalytic utility (Tamaddon & Azadi, 2018).
Miscellaneous Applications
- Kao et al. (1991) prepared a series of 2-pyridinecarbaldoximes and related salts, including derivatives substituted at the 3-position with carbon or oxygen, demonstrating the compound's versatility in chemical syntheses (Kao et al., 1991).
- Waller and Henderson (1961) researched the biosynthesis of the pyridine ring of ricinine, providing valuable information on the metabolic pathways of pyridine compounds in plants (Waller & Henderson, 1961).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-pyridin-3-yl-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-20-12(19)9-4-5-10(13(14,15)16)18-11(9)8-3-2-6-17-7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPELCPZVVBYFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






